molecular formula C10H10N2OS2 B131851 (4-Methoxyphenyl) methyl cyanocarbonimidodithioate CAS No. 152381-97-0

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate

Cat. No.: B131851
CAS No.: 152381-97-0
M. Wt: 238.3 g/mol
InChI Key: WBSGUYYVNOJHJF-UHFFFAOYSA-N
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Biological Activity

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate, a compound with the molecular formula C10H10N2OS2 and a molecular weight of 238.33 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : [(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
  • CAS Number : 152381-97-0
  • Molecular Weight : 238.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an inhibitor of various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. Such interactions can lead to significant effects on cellular processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1416

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability:

Cell Line IC50 (μM) Mechanism
HeLa (Cervical Cancer)25Induction of apoptosis
MCF-7 (Breast Cancer)30Cell cycle arrest
A549 (Lung Cancer)20ROS generation

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, such as 4-methoxyphenyl isothiocyanate and 4-methoxyphenyl methyl thiocyanate, this compound displays unique properties that enhance its biological activity.

Compound Antimicrobial Activity Anticancer Activity
This compoundHighModerate
4-Methoxyphenyl isothiocyanateModerateLow
4-Methoxyphenyl methyl thiocyanateLowModerate

Research Findings and Applications

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses, warranting further investigation into its application as an antiviral agent.
  • Therapeutic Potential : Ongoing research aims to explore the compound's efficacy in treating diseases associated with oxidative stress and inflammation.
  • Industrial Applications : Beyond its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-13-8-3-5-9(6-4-8)15-10(14-2)12-7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSGUYYVNOJHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375663
Record name (4-Methoxyphenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152381-97-0
Record name (4-Methoxyphenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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